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molecular formula C8H7F3O2S B3137004 1-Methanesulfonyl-3-trifluoromethyl-benzene CAS No. 43032-69-5

1-Methanesulfonyl-3-trifluoromethyl-benzene

Cat. No. B3137004
M. Wt: 224.2 g/mol
InChI Key: FLUUWBSOLRFAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410100B2

Procedure details

A suspension of sodium sulfite (3.0 g, 24 mmol), sodium bicarbonate (3.7 g; 44 mmol and 3-trifluormethylbenzenesulfonylchloride (5.0 g; 20 mmol) in 70 mL water, was heated at 75° C. for 1 hour. Then 5 mL 50% aqueous sodium hydroxide to solution and ethyl bromoacetic acid (2.65 mL; 22 mmol) was added and the mixture was refluxed for 30 hours. Then the mixture was extracted with dichloromethane and concentrated to provide 1 g (4.46 mmol; 20% yield) of 1-methanesulfonyl-3-trifluoromethylbenzene as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2.65 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+].[F:12][C:13]([F:25])([F:24])[C:14]1[CH:15]=[C:16]([S:20](Cl)(=[O:22])=[O:21])[CH:17]=[CH:18][CH:19]=1.[OH-].[Na+].[CH2:28](C(Br)C(O)=O)C>O>[CH3:28][S:20]([C:16]1[CH:17]=[CH:18][CH:19]=[C:14]([C:13]([F:25])([F:24])[F:12])[CH:15]=1)(=[O:22])=[O:21] |f:0.1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)S(=O)(=O)Cl)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.65 mL
Type
reactant
Smiles
C(C)C(C(=O)O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 hours
Duration
30 h
EXTRACTION
Type
EXTRACTION
Details
Then the mixture was extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.46 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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